molecular formula C7H10O2 B1252773 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- CAS No. 29043-97-8

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene-

Cat. No.: B1252773
CAS No.: 29043-97-8
M. Wt: 126.15 g/mol
InChI Key: YYSDNLZCJQMZCZ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with specific substituents that influence its chemical properties and reactivity.

Scientific Research Applications

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of diketones: Using acid or base catalysts to promote the formation of the furanone ring.

    Aldol condensation: Combining aldehydes and ketones followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to more saturated compounds using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4-hydroxy-: Known for its antimicrobial properties.

    2(3H)-Furanone, 5-methyl-: Used in flavor and fragrance industries.

    2(3H)-Furanone, 3-methyl-4-oxo-: Studied for its biological activities.

Uniqueness

2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is unique due to its specific substituents, which influence its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

5,5-dimethyl-3-methylideneoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-4-7(2,3)9-6(5)8/h1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSDNLZCJQMZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486666
Record name 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29043-97-8
Record name 5,5-Dimethyl-3-methylenedihydro-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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